molecular formula C21H19BrN2O3 B11681736 (2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide

(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B11681736
M. Wt: 427.3 g/mol
InChI Key: NIDLDOYYOVFBLR-YVLHZVERSA-N
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Description

(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a bromine atom, a methoxy group, and a prop-2-en-1-yloxy group attached to a phenyl ring, along with a cyanoprop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide typically involves multiple steps, including the formation of the benzyl group, bromination, methoxylation, and the introduction of the prop-2-en-1-yloxy group. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19BrN2O3

Molecular Weight

427.3 g/mol

IUPAC Name

(Z)-N-benzyl-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C21H19BrN2O3/c1-3-9-27-20-12-18(22)16(11-19(20)26-2)10-17(13-23)21(25)24-14-15-7-5-4-6-8-15/h3-8,10-12H,1,9,14H2,2H3,(H,24,25)/b17-10-

InChI Key

NIDLDOYYOVFBLR-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)Br)OCC=C

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)Br)OCC=C

Origin of Product

United States

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